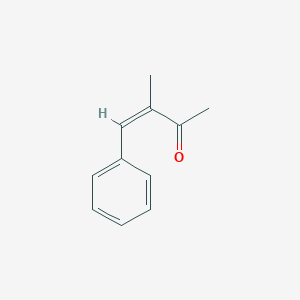

3-Methyl-4-phenyl-3-buten-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-phenylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJFBHBDOAIIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062050 | |

| Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1901-26-4 | |

| Record name | 3-Methyl-4-phenyl-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1901-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-4-phenyl-3-buten-2-one synthesis mechanism

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-phenyl-3-buten-2-one

Introduction

This compound, also known as methyl benzylideneacetone, is an α,β-unsaturated ketone with applications as an intermediate in the synthesis of pharmaceuticals and fragrances.[1] Its structure, featuring a conjugated system, makes it a valuable precursor for various chemical transformations. This technical guide provides a detailed examination of the primary synthesis mechanism, experimental protocols, and relevant quantitative data for its preparation. The principal route discussed is the acid-catalyzed Aldol condensation, a cornerstone of carbon-carbon bond formation in organic chemistry.

Core Synthesis Mechanism: Aldol Condensation

The most direct and widely employed method for synthesizing this compound is the Claisen-Schmidt condensation, a type of Aldol condensation, between benzaldehyde and 2-butanone (methyl ethyl ketone).[2][3] This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction proceeds through several key steps, favoring the formation of the more substituted E-isomer.[2]

-

Enol Formation: The reaction initiates with the protonation of the carbonyl oxygen of 2-butanone by an acid catalyst (e.g., H₂SO₄, HCl). This increases the acidity of the α-protons, facilitating tautomerization to the more nucleophilic enol form.[2]

-

Carbonyl Activation: Concurrently, the acid catalyst protonates the carbonyl oxygen of benzaldehyde, significantly enhancing its electrophilicity and preparing it for nucleophilic attack.[2]

-

Nucleophilic Attack: The enol of 2-butanone attacks the activated carbonyl carbon of the protonated benzaldehyde. The attack occurs at the more substituted alpha-carbon of the enol, leading to the characteristic methyl substitution in the final product.[2]

-

Dehydration: The resulting aldol addition product is unstable and readily undergoes dehydration (elimination of a water molecule) under the acidic conditions to form the stable, conjugated α,β-unsaturated ketone system of this compound.

The traditional condensation of benzaldehyde and 2-butanone can result in a mixture of (E) and (Z) isomers.[2] The separation and stereoselective synthesis are critical when a specific isomer is required for subsequent applications.

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for successful synthesis. The following protocol is derived from established methods for the acid-catalyzed condensation of benzaldehyde and 2-butanone.[3]

Materials and Reagents

-

Benzaldehyde

-

2-Butanone

-

Acid Catalyst (e.g., concentrated Hydrochloric Acid, Sulfuric Acid, p-Toluenesulfonic Acid)[3]

-

Methanol (for recrystallization)

Procedure

-

Reaction Setup: To a suitable reactor, add 2-butanone, the selected acid catalyst, and benzaldehyde.[3]

-

Reaction Conditions: Heat the mixture to a temperature between 50 °C and 80 °C. Maintain the reaction for a period of 2 to 5 hours.[3] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction yields the crude product of this compound.[3]

-

Purification: The crude product is purified via recrystallization from methanol to obtain the final product with a purity greater than 99%.[3]

References

Spectroscopic Data Interpretation of 3-Methyl-4-phenyl-3-buten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-unsaturated ketone, 3-Methyl-4-phenyl-3-buten-2-one. The information presented herein is crucial for the structural elucidation, identification, and characterization of this compound, which serves as a valuable intermediate in organic synthesis. This document details the interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data. Furthermore, it outlines the fundamental experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables for clear and concise reference.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1680-1660 | C=O stretch (α,β-unsaturated ketone) | Strong |

Note: The conjugation of the carbonyl group with the carbon-carbon double bond lowers the stretching frequency compared to a saturated ketone.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.60 | Multiplet | 5H | Phenyl-H |

| ~7.35 | Singlet | 1H | Vinylic-H |

| ~2.45 | Singlet | 3H | Acetyl-CH₃ |

| ~2.15 | Singlet | 3H | Vinylic-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| >190 | Carbonyl carbon (C=O) |

| 125-140 | Phenyl carbons |

| 120-150 | Olefinic carbons (C=C) |

| Upfield (lower δ) | Methyl carbons (CH₃) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 160 | High | [M]⁺ (Molecular Ion) |

| 117 | High | [M - COCH₃]⁺ |

| 159 | Moderate | [M - H]⁺ |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Sample Preparation: Synthesis of this compound

A common method for the synthesis of this compound is the acid-catalyzed aldol condensation of benzaldehyde with 2-butanone.[1]

Procedure:

-

In a reaction vessel, combine 2-butanone and benzaldehyde.

-

Slowly add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, to the mixture while stirring.

-

The reaction is typically carried out at a controlled temperature.

-

Upon completion, the reaction mixture is worked up by neutralization and extraction with a suitable organic solvent.

-

The crude product is then purified, for example, by recrystallization, to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) is used.

Sample Preparation:

-

Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is employed.

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent suitable for GC injection (e.g., dichloromethane or hexane).

Data Acquisition (GC-MS):

-

Inject the sample solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column.

-

The separated components enter the mass spectrometer.

-

In the ion source (typically using electron ionization - EI), the molecules are ionized and fragmented.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Structural Elucidation Pathway

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Photochemistry of 3-Methyl-4-phenyl-3-buten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the photochemistry of 3-Methyl-4-phenyl-3-buten-2-one, a β,γ-unsaturated ketone. While specific quantitative data for this exact molecule is limited in published literature, this document synthesizes the well-established photochemical principles of this class of compounds, supported by data from closely related analogs. The core photochemical transformations, including Norrish Type I reactions, the 1,3-acyl shift from the singlet excited state, and the oxa-di-π-methane rearrangement from the triplet excited state, are discussed in detail. Experimental protocols and quantitative data from analogous systems are presented to provide a comprehensive framework for researchers.

Introduction

This compound is a β,γ-unsaturated ketone, a class of molecules known for its rich and varied photochemical reactivity. The presence of both a carbonyl chromophore and a non-conjugated carbon-carbon double bond allows for intramolecular energy transfer and the initiation of several distinct reaction pathways upon photoexcitation. Understanding these pathways is crucial for applications in organic synthesis, materials science, and drug development, where light-induced transformations can be harnessed for molecular construction or can contribute to photodegradation.

The photochemistry of β,γ-unsaturated ketones is primarily governed by the multiplicity of the excited state. Direct irradiation typically leads to reactions from the singlet excited state, while triplet sensitization populates the triplet excited state, often leading to different product distributions.

Core Photochemical Pathways

The primary photochemical reactions of this compound are expected to be the Norrish Type I reaction, the 1,3-acyl shift, and the oxa-di-π-methane rearrangement.

Reactions from the Singlet Excited State (Direct Irradiation)

Upon direct absorption of light, this compound is promoted to an excited singlet state (S¹). From this state, two principal reactions are anticipated:

-

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form a radical pair. The resulting acyl and allyl radicals can then undergo several secondary reactions, including decarbonylation to lose carbon monoxide, followed by recombination of the alkyl and allyl radicals, or recombination of the initial radical pair.

-

1,3-Acyl Shift: This is a concerted sigmatropic rearrangement where the acyl group migrates from its original position to the γ-carbon of the butenyl chain. This reaction typically proceeds through the singlet excited state and results in the formation of an isomeric β,γ-unsaturated ketone.[1]

Reactions from the Triplet Excited State (Sensitized Irradiation)

In the presence of a triplet sensitizer (e.g., acetone or acetophenone), the triplet excited state (T¹) of this compound can be populated. The dominant reaction from the triplet state is the oxa-di-π-methane (ODPM) rearrangement .[1][2] This is a formal[1][3]-acyl shift that results in the formation of a cyclopropyl ketone. The mechanism involves the formation of a 1,4-diradical intermediate, which then cyclizes and rearranges to the final product.[2]

Quantitative Data

| Compound | Irradiation Conditions | Reaction Type | Product | Quantum Yield (Φ) | Reference |

| 2-vinyl-2-phenylcyclopentanone | Direct (λ 300 nm) | Ring Expansion (via 1,3-acyl shift) | Phenylcyclooctenone | 0.43 | Koppes & Cerfontain |

Table 1: Quantum Yield for a Structurally Related β,γ-Unsaturated Ketone.

Experimental Protocols

The following are generalized experimental protocols for studying the photochemistry of β,γ-unsaturated ketones, based on common practices in the field.

Direct Photolysis (Singlet State Reactions)

Objective: To investigate the photochemical reactions of this compound from its singlet excited state.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., benzene, acetonitrile, or methanol)

-

High-pressure mercury lamp or other suitable UV source

-

Pyrex or quartz reaction vessel

-

Inert gas (e.g., nitrogen or argon)

-

Analytical equipment (GC-MS, HPLC, NMR)

Procedure:

-

A solution of this compound in the chosen solvent is prepared at a known concentration (typically 0.01-0.1 M).

-

The solution is placed in the reaction vessel and deoxygenated by bubbling with an inert gas for at least 30 minutes to prevent quenching of the excited state and photooxidation.

-

The reaction vessel is placed in a photochemical reactor and irradiated with a UV source. The use of a filter (e.g., Pyrex) can be employed to select for longer wavelengths and minimize secondary photodecomposition.

-

The reaction is monitored over time by taking aliquots and analyzing them by GC or HPLC to determine the consumption of the starting material and the formation of products.

-

Upon completion (or after a set time), the solvent is removed under reduced pressure.

-

The product mixture is separated by column chromatography, and the structures of the isolated products are determined by spectroscopic methods (NMR, IR, MS).

Sensitized Photolysis (Triplet State Reactions)

Objective: To investigate the photochemical reactions of this compound from its triplet excited state.

Materials:

-

This compound

-

Triplet sensitizer (e.g., acetone or acetophenone)

-

Spectroscopic grade solvent (if the sensitizer is not used as the solvent)

-

UV source with an appropriate filter to selectively excite the sensitizer

-

Reaction vessel and analytical equipment as in the direct photolysis protocol

Procedure:

-

A solution of this compound and a molar excess of the triplet sensitizer is prepared in a suitable solvent. Acetone can often be used as both the solvent and the sensitizer.

-

The solution is deoxygenated as described above.

-

The reaction is irradiated at a wavelength where the sensitizer absorbs strongly, but the substrate (this compound) absorbs weakly or not at all. This ensures that the triplet state of the substrate is populated primarily through energy transfer from the excited sensitizer.

-

The reaction monitoring, workup, and product analysis are carried out as described for the direct photolysis experiment.

Visualizing the Pathways

The following diagrams illustrate the key photochemical pathways and a general experimental workflow.

References

Methodological & Application

Application Note: Synthesis of 3-Methyl-4-phenyl-3-buten-2-one via Acid-Catalyzed Aldol Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid-catalyzed aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It is widely employed for the preparation of β-hydroxy carbonyl compounds and their subsequent dehydration products, α,β-unsaturated carbonyl compounds.[1][2] This application note details the synthesis of 3-Methyl-4-phenyl-3-buten-2-one, an α,β-unsaturated ketone with applications as an intermediate in the synthesis of fragrances and pharmaceuticals.[3] The synthesis is achieved through the crossed aldol condensation of benzaldehyde with 2-butanone (methyl ethyl ketone) in the presence of an acid catalyst.[4][5] Unlike base-catalyzed reactions which proceed through an enolate, acid-catalyzed condensations involve the reaction of a carbonyl compound with an enol.[1] The acid activates the carbonyl group of the electrophile, in this case, benzaldehyde, making it more susceptible to nucleophilic attack by the enol form of 2-butanone.[2]

Reaction Mechanism

The acid-catalyzed aldol condensation mechanism for the synthesis of this compound proceeds through several key steps:

-

Enol Formation: The acid catalyst protonates the carbonyl oxygen of 2-butanone, which then tautomerizes to its more nucleophilic enol form.[4]

-

Electrophile Activation: Concurrently, the acid catalyst protonates the carbonyl oxygen of benzaldehyde, significantly increasing its electrophilicity.[2][4]

-

Nucleophilic Attack: The enol of 2-butanone acts as a nucleophile, attacking the activated carbonyl carbon of the protonated benzaldehyde to form a β-hydroxy ketone intermediate after deprotonation.[1]

-

Dehydration: The resulting β-hydroxy ketone undergoes acid-catalyzed dehydration. The hydroxyl group is protonated, forming a good leaving group (water), which is then eliminated to yield the stable, conjugated α,β-unsaturated ketone, this compound.[6][7]

Caption: Acid-catalyzed aldol condensation mechanism.

Data Presentation

The following table summarizes the reaction parameters for the synthesis of this compound based on established protocols.[5]

| Parameter | Value | Reference |

| Reactant 1 | Benzaldehyde | [5] |

| Reactant 2 | 2-Butanone | [5] |

| Catalyst | Conc. Hydrochloric Acid (HCl) | [5] |

| Reactant Ratio (Benzaldehyde:2-Butanone) | 1 : 2.5 (by mass) | [5] |

| Catalyst Loading (Catalyst:2-Butanone) | 30 : 100 (by mass) | [5] |

| Reaction Temperature | 78 °C | [5] |

| Reaction Time | ~ 3 hours | [5] |

| Purity (after recrystallization) | > 99% | [5] |

Experimental Protocols

This protocol is adapted from a documented industrial synthesis method.[5] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials:

-

2-Butanone (100 kg)

-

Concentrated Hydrochloric Acid (30 kg)

-

Benzaldehyde (40 kg)

-

Methanol (for recrystallization)

-

Reaction vessel (300 L reactor with heating and stirring capabilities)

-

Gas Chromatography (GC) apparatus for monitoring

Procedure:

-

Reactor Setup: Charge the 300 L reactor with 100 kg of 2-butanone.

-

Catalyst Addition: While stirring, carefully add 30 kg of concentrated hydrochloric acid to the 2-butanone.

-

Initial Heating: Heat the mixture to 60 °C with continuous stirring.

-

Addition of Benzaldehyde: Begin the dropwise addition of 40 kg of benzaldehyde to the reactor. The addition rate should be controlled to maintain a manageable reaction exotherm.

-

Reaction: After the addition is complete, raise the temperature to 78 °C. Maintain this temperature and continue stirring.

-

Monitoring: Monitor the progress of the reaction by taking aliquots from the reaction mixture and analyzing them by gas chromatography. The reaction is considered complete when the benzaldehyde content is less than 0.5%. This typically requires approximately 3 hours.[5]

-

Reaction Quench: Once the reaction is complete, stop the heating.

-

Purification (Recrystallization): Isolate the crude product. Purify the crude this compound by recrystallization from methanol to obtain a final product with a purity greater than 99%.[5]

Experimental Workflow Visualization

The overall experimental workflow for the synthesis is depicted below.

Caption: Workflow for this compound synthesis.

References

- 1. pharmaxchange.info [pharmaxchange.info]

- 2. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 1901-26-4 | Benchchem [benchchem.com]

- 5. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Michael Addition Reactions Using 3-Methyl-4-phenyl-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-methyl-4-phenyl-3-buten-2-one as a versatile Michael acceptor in organic synthesis. The protocols outlined below are intended to serve as a guide for the development of novel synthetic methodologies and the construction of complex molecular architectures relevant to drug discovery and development.

Introduction

This compound, an α,β-unsaturated ketone, is a valuable building block in organic chemistry due to its susceptibility to conjugate addition reactions, famously known as Michael additions. This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the ketone, providing a powerful tool for molecular construction. The presence of a methyl group at the α-position and a phenyl group at the β-position influences the steric and electronic properties of the molecule, impacting its reactivity and the stereochemical outcome of the Michael addition.

The general mechanism of the Michael addition involves the nucleophilic attack of a Michael donor (e.g., enolates, amines, thiols, organocuprates) to the electron-deficient β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor.[1] This thermodynamically controlled reaction is a cornerstone of synthetic chemistry, enabling the formation of 1,5-dicarbonyl compounds and other valuable intermediates.[2]

This document details protocols for the Michael addition of various nucleophiles to this compound, including malonates, nitroalkanes, thiols, and Gilman reagents. A focus is placed on enantioselective transformations, which are crucial for the synthesis of chiral molecules in the pharmaceutical industry.

Data Presentation

The following tables summarize quantitative data for Michael addition reactions involving α,β-unsaturated ketones, providing a reference for expected yields and stereoselectivities. Note that specific data for this compound is limited in the literature; therefore, data for analogous substrates are included to demonstrate the potential of these reactions.

Table 1: Organocatalyzed Michael Addition of Malonates to α,β-Unsaturated Ketones

| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Chalcone | Cinchona-derived thiourea (10) | Toluene | 48 | 94 | 94 | [3] |

| 2 | Cyclohexenone | Primary amine thiourea (5) | CH2Cl2 | 24 | 95 | 92 | [4] |

| 3 | (E)-4-phenylbut-3-en-2-one | Squaramide (10) | Toluene | 72 | 85 | 90 | [3] |

Table 2: Enantioselective Michael Addition of Nitroalkanes to α,β-Unsaturated Ketones

| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Chalcone | Cinchona-derived thiourea (10) | Toluene | 12 | 95 | 92 | [5] |

| 2 | β-Nitrostyrene | (R,R)-DPEN-thiourea (10) | Toluene | 48 | 87 | 98 | [6] |

| 3 | 2-Enoylpyridine | Squaramide (10) | Solvent-free | 72 | 98 | 98 | [7] |

Table 3: Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds

| Entry | Michael Acceptor | Thiol | Conditions | Time (min) | Yield (%) | Reference |

| 1 | Methyl vinyl ketone | Thiophenol | Solvent-free, 30 °C | 30 | 93 | [8][9] |

| 2 | Methyl vinyl ketone | 4-Methoxythiophenol | Solvent-free, 30 °C | 30 | 93 | [8][9] |

| 3 | Cyclohexenone | Benzyl thiol | Solvent-free, 30 °C | 60 | 70 | [9] |

Experimental Protocols

The following are detailed methodologies for key Michael addition reactions.

Protocol 1: Organocatalyzed Enantioselective Michael Addition of Dimethyl Malonate

This protocol describes a general procedure for the asymmetric conjugate addition of dimethyl malonate to an α,β-unsaturated ketone, catalyzed by a chiral organocatalyst.

Materials:

-

This compound

-

Dimethyl malonate

-

Chiral organocatalyst (e.g., Cinchona alkaloid-derived thiourea or squaramide)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst (0.02 mmol, 10 mol%).

-

Add the anhydrous solvent (2.0 mL).

-

Add this compound (0.2 mmol, 1.0 equiv).

-

Add dimethyl malonate (0.4 mmol, 2.0 equiv).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Enantioselective Michael Addition of Nitromethane

This protocol provides a general method for the asymmetric addition of nitromethane to an α,β-unsaturated ketone.

Materials:

-

This compound

-

Nitromethane

-

Chiral organocatalyst (e.g., Cinchona alkaloid-derived squaramide or thiourea)

-

Anhydrous solvent (optional, can be run neat)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a dried reaction vessel under an inert atmosphere, add this compound (0.2 mmol, 1.0 equiv).

-

Add the chiral organocatalyst (0.02 mmol, 10 mol%).

-

Add nitromethane (1.0 mL, used as both reactant and solvent). If a co-solvent is used, add it at this stage.

-

Stir the mixture at the desired temperature.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the excess nitromethane under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired product.

-

Analyze the product by NMR and determine the enantiomeric excess by chiral HPLC.

Protocol 3: Thia-Michael Addition of Thiophenol

This protocol outlines a solvent-free approach for the conjugate addition of a thiol to an α,β-unsaturated ketone.[8][9]

Materials:

-

This compound

-

Thiophenol

-

Standard laboratory glassware

Procedure:

-

In a clean, dry vial, combine this compound (1 mmol, 1.0 equiv) and thiophenol (2 mmol, 2.0 equiv).

-

Stir the mixture at room temperature (or slightly elevated temperature if the thiol is a solid).

-

Monitor the reaction progress by TLC. These reactions are often rapid.

-

Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the product.

-

Characterize the product by spectroscopic methods (NMR, IR, MS).

Protocol 4: Michael Addition of a Gilman Reagent (Lithium Dimethylcuprate)

This protocol describes the 1,4-conjugate addition of an organocuprate to an α,β-unsaturated ketone.[2][10]

Materials:

-

Copper(I) Iodide (CuI)

-

Methyllithium (MeLi) in a suitable solvent (e.g., diethyl ether)

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, including a syringe for transferring organolithium reagents

Procedure:

-

Preparation of the Gilman Reagent:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add CuI (1.0 mmol).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of MeLi (2.0 mmol, 2.0 equiv) to the stirred suspension of CuI.

-

Allow the mixture to stir at -78 °C for 30 minutes to form the lithium dimethylcuprate solution.

-

-

Michael Addition:

-

In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in the anhydrous solvent.

-

Cool this solution to -78 °C.

-

Slowly transfer the freshly prepared Gilman reagent solution to the solution of the enone via a cannula or syringe.

-

Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature.

-

Monitor the reaction by TLC.

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Characterize the final product using spectroscopic techniques.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: General mechanism of the Michael addition reaction.

Caption: A typical experimental workflow for a Michael addition reaction.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 3. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 5. Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application of 3-Methyl-4-phenyl-3-buten-2-one in Pharmaceutical Intermediate Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-phenyl-3-buten-2-one, a substituted chalcone derivative, is a versatile building block in organic synthesis with significant applications in the preparation of pharmaceutical intermediates. Its α,β-unsaturated ketone functionality serves as a key reactive site for a variety of chemical transformations, including Michael additions, cycloadditions, and reductions. This reactivity allows for the construction of diverse molecular scaffolds, particularly heterocyclic systems, which are prevalent in many classes of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of promising pharmaceutical intermediates.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound is a valuable precursor for the synthesis of various bioactive molecules. Its derivatives have shown potential as anti-inflammatory, antimicrobial, and anticonvulsant agents. The core structure can be modified to generate libraries of compounds for drug discovery programs.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, as a chalcone analog, can undergo cyclization with hydrazine derivatives to yield substituted pyrazolines.

Synthesis of Pyrimidine Derivatives

Pyrimidine scaffolds are central to numerous pharmaceuticals, including antiviral and anticancer drugs. The reaction of this compound with urea or thiourea provides a straightforward route to dihydropyrimidine derivatives, which can be further modified to access a variety of therapeutic candidates.[1][2]

Precursor to Saturated Ketones

The carbon-carbon double bond in this compound can be selectively reduced to yield 3-methyl-4-phenyl-2-butanone. This saturated ketone is a valuable intermediate in its own right, potentially serving as a precursor for non-steroidal anti-inflammatory drug (NSAID) analogs. For instance, the structure of the NSAID Nabumetone features a similar 4-aryl-2-butanone core.

Data Presentation

Synthesis of this compound

The following table summarizes the quantitative data for the synthesis of this compound via an acid-catalyzed aldol condensation, as described in Chinese patent CN101343220A.

| Parameter | Value |

| Reactants | |

| Benzaldehyde to 2-Butanone Mass Ratio | 1:1.5 to 1:5 |

| Catalyst | |

| Type | Hydrochloric acid, Sulfuric acid, Tosic acid, Methanesulfonic acid, or Glacial acetic acid |

| Catalyst to 2-Butanone Mass Ratio | 25:100 to 35:100 |

| Reaction Conditions | |

| Temperature | 50 - 80 °C |

| Reaction Time | 2 - 5 hours |

| Product | |

| Purity (after recrystallization from methanol) | > 99% |

Reduction of this compound to 3-Methyl-4-phenyl-2-butanone

The table below outlines the conditions for the catalytic hydrogenation of this compound to its corresponding saturated ketone, 3-methyl-4-phenyl-2-butanone, based on data from Chinese patent CN101343220A.

| Parameter | Example 1 | Example 2 |

| Substrate | 16.3 kg | 12.5 kg |

| Catalyst | 5% Pd/C (1.63 kg) | 5% Pd/C (1.25 kg) |

| Solvent | Tetrahydrofuran (THF) (60 kg) | Methanol (48 kg) |

| Temperature | 40 °C | 50 °C |

| Pressure | 0.4 MPa | 0.45 MPa |

| Reaction Time | ~ 5 hours | ~ 4.5 hours |

| Product Purity (after distillation) | > 99% | > 99% |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the acid-catalyzed aldol condensation reaction.

Materials:

-

Benzaldehyde

-

2-Butanone

-

Concentrated Hydrochloric Acid (or other suitable acid catalyst)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and condenser, add 2-butanone.

-

With stirring, slowly add the acid catalyst to the 2-butanone. The mass ratio of catalyst to 2-butanone should be in the range of 25:100 to 35:100.

-

Add benzaldehyde to the mixture. The mass ratio of benzaldehyde to 2-butanone should be between 1:1.5 and 1:5.

-

Heat the reaction mixture to a temperature between 50 °C and 80 °C.

-

Maintain the reaction at this temperature for 2 to 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove the acid catalyst.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from methanol to yield pure this compound.

Protocol 2: Synthesis of a Pyrazoline Derivative

This protocol describes the synthesis of a pyrazoline derivative from this compound.

Materials:

-

This compound

-

Hydrazine hydrate (or a substituted hydrazine)

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

-

Wash the collected solid with cold ethanol and dry to obtain the pyrazoline derivative.

Protocol 3: Synthesis of a Dihydropyrimidine Derivative

This protocol outlines the synthesis of a dihydropyrimidine derivative.

Materials:

-

This compound

-

Urea (or thiourea)

-

Potassium hydroxide

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and urea (1.5 equivalents) in ethanol.

-

Add a solution of potassium hydroxide (2 equivalents) in ethanol to the mixture.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.

Visualizations

Caption: Synthetic routes from this compound.

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Stereoselective Synthesis of 3-Methyl-4-phenyl-3-buten-2-one Isomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of the (E) and (Z) isomers of 3-Methyl-4-phenyl-3-buten-2-one, a valuable intermediate in the synthesis of various pharmaceuticals and fragrances. The ability to selectively synthesize a specific stereoisomer is crucial as different isomers can exhibit distinct biological activities and physical properties.

Introduction to Stereoselective Synthesis

The control of stereochemistry is a cornerstone of modern organic synthesis. For trisubstituted alkenes like this compound, the spatial arrangement of substituents around the carbon-carbon double bond gives rise to (E) and (Z) isomers. The choice of synthetic methodology is paramount in selectively obtaining the desired isomer. This document outlines two primary strategies: Aldol Condensation for favoring the (E)-isomer, and the Horner-Wadsworth-Emmons (HWE) reaction and its Still-Gennari modification for the selective synthesis of (E)- and (Z)-isomers, respectively.

Synthesis of (E)-3-Methyl-4-phenyl-3-buten-2-one

The (E)-isomer is generally the thermodynamically more stable product and can be preferentially synthesized using acid-catalyzed aldol condensation or the standard Horner-Wadsworth-Emmons reaction.

Method 1: Acid-Catalyzed Aldol Condensation

This method provides a direct route to the (E)-isomer through the reaction of benzaldehyde and 2-butanone under acidic conditions. The reaction proceeds through an enol intermediate, and the acid catalyst activates the benzaldehyde for nucleophilic attack. The reaction of the unsymmetrical butanone with benzaldehyde under acidic catalysis favors the attack at the more substituted alpha-carbon, leading to the formation of (E)-3-methyl-4-phenyl-3-buten-2-one[1].

Experimental Protocol:

-

To a solution of benzaldehyde (40 mmol) and 2-butanone (50 mmol) in glacial acetic acid (80 mL), add concentrated sulfuric acid (4 mL) dropwise with stirring.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the mixture into ice water (100 mL) and neutralize with 20% aqueous sodium hydroxide.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with water (100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 9:1) to afford the pure (E)-isomer.

| Parameter | Value | Reference |

| Yield | 42-71% | [2] |

| Stereoselectivity (E:Z) | Predominantly (E) | [1][3] |

Method 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, generally favoring the formation of the (E)-isomer[1][4][5]. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. For the synthesis of (E)-3-Methyl-4-phenyl-3-buten-2-one, benzaldehyde is reacted with the ylide generated from diethyl (2-oxopropyl)phosphonate.

Experimental Protocol:

-

To a suspension of sodium hydride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl (2-oxopropyl)phosphonate (1.1 equiv) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the (E)-isomer.

| Parameter | Value | Reference |

| Yield | High (typical for HWE) | [1] |

| Stereoselectivity (E:Z) | Highly E-selective | [4][5][6] |

Synthesis of (Z)-3-Methyl-4-phenyl-3-buten-2-one

The synthesis of the less stable (Z)-isomer requires a kinetically controlled reaction. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is the method of choice for high Z-selectivity.

Method: Still-Gennari Modification of the HWE Reaction

This modification utilizes a phosphonate reagent with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate, in combination with a strong, non-coordinating base (e.g., potassium bis(trimethylsilyl)amide - KHMDS) and a crown ether at low temperatures. These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the (Z)-alkene[4].

Experimental Protocol:

-

To a solution of bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate (1.5 equiv) and 18-crown-6 (2.0 equiv) in anhydrous THF at -78 °C, add a solution of KHMDS (1.5 equiv) in toluene dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the (Z)-isomer.

| Parameter | Value | Reference |

| Yield | 78% (based on a similar reaction) | |

| Stereoselectivity (Z:E) | >95:5 (highly Z-selective) | [4] |

Workflow Diagrams

Caption: General workflow for the stereoselective synthesis of (E) and (Z) isomers.

Caption: Logical flow of experimental steps for isomer synthesis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Stereochemically pure E- and Z- alkenes by the Wittig–Horner reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

Application Notes and Protocols: Derivatization of 3-Methyl-4-phenyl-3-buten-2-one for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-phenyl-3-buten-2-one, a substituted chalcone analog, presents a versatile scaffold for the development of novel therapeutic agents. The α,β-unsaturated ketone moiety is a key pharmacophore that allows for a variety of chemical modifications, leading to derivatives with a broad spectrum of biological activities. This document provides detailed protocols for the synthesis of pyrazoline and isoxazole derivatives of this compound and subsequent biological screening for anticancer, antimicrobial, and anti-inflammatory potential.

Derivatization Strategies

The core structure of this compound can be readily synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde and 2-butanone.[1][2] Subsequent derivatization can be achieved through reactions targeting the α,β-unsaturated ketone system. Here, we focus on the synthesis of two prominent classes of heterocyclic derivatives: pyrazolines and isoxazoles.

Synthesis of this compound (Parent Compound)

Protocol 1: Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of benzaldehyde and 2-butanone to yield this compound.

Materials:

-

Benzaldehyde

-

2-Butanone (Methyl ethyl ketone)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Magnetic stirrer and hotplate

-

Round bottom flask

-

Reflux condenser

-

Beakers, separating funnel, and other standard laboratory glassware

Procedure:

-

In a round bottom flask, dissolve a specific molar equivalent of benzaldehyde in ethanol.

-

Add a 1.5 to 5 molar equivalent of 2-butanone to the solution.[2]

-

Slowly add an aqueous solution of NaOH (e.g., 40%) dropwise to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Filter the crude product, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the product from a suitable solvent like ethanol to obtain pure this compound.

Synthesis of Pyrazoline Derivatives

Protocol 2: Cyclization with Hydrazine Hydrate

This protocol outlines the synthesis of pyrazoline derivatives from this compound.

Materials:

-

This compound

-

Hydrazine hydrate (or substituted hydrazines like phenylhydrazine)

-

Ethanol or Glacial acetic acid

-

Reflux setup

Procedure:

-

Dissolve one molar equivalent of this compound in ethanol in a round bottom flask.

-

Add one molar equivalent of hydrazine hydrate. For the synthesis of N-acetyl pyrazolines, glacial acetic acid can be used as the solvent and catalyst.[4]

-

Reflux the reaction mixture for 4-6 hours.[4] Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated pyrazoline derivative is filtered, washed with water, and dried.

-

Recrystallize from ethanol to obtain the pure product.

Synthesis of Isoxazole Derivatives

Protocol 3: Cyclization with Hydroxylamine Hydrochloride

This protocol details the formation of isoxazole derivatives.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium hydroxide or Potassium hydroxide

-

Ethanol

-

Reflux setup

Procedure:

-

Dissolve one molar equivalent of this compound in ethanol.

-

Add a solution of one molar equivalent of hydroxylamine hydrochloride and a base (e.g., NaOH or KOH) in ethanol.[5][6]

-

Reflux the mixture for 10-15 minutes under microwave irradiation (210 W) or for several hours using conventional heating.[5]

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the mixture and pour it into ice-cold water.

-

The precipitated isoxazole derivative is filtered, washed, and dried.

-

Purify the product by recrystallization from a suitable solvent.

Biological Screening Protocols

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][7]

Protocol 4: MTT Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

-

Prepare serial dilutions of the synthesized derivatives in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48-72 hours.

-

Remove the medium and add 100 µL of fresh medium and 28 µL of MTT solution (2 mg/mL) to each well.[8]

-

Incubate for 1.5-4 hours at 37°C until purple formazan crystals are visible.[2][8]

-

Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

-

Measure the absorbance at 492 nm or 590 nm using a microplate reader.[1][8]

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][9]

Protocol 5: Broth Microdilution Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader (optional)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.[10]

-

Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.

-

Add the inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[9]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The following tables present representative quantitative data for various chalcone derivatives, illustrating the potential biological activities of the derivatized this compound.

Table 1: Anticancer Activity of Chalcone Derivatives (IC50 values in µM)

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone A | Thiazole-Chalcone | Ovar-3 | 1.55 | [11] |

| Chalcone B | Thiazole-Chalcone | MDA-MB-468 | 2.95 | [11] |

| Chalcone C | Imidazole-Chalcone | A549 | 7.05 | [12] |

| Chalcone D | Pyrazole-Chalcone | MCF-7 | 2.13 | [7] |

| Chalcone E | Amino-Chalcone | HepG2 | 0.15 |

Table 2: Antimicrobial Activity of Chalcone Derivatives (MIC values in µg/mL)

| Compound ID | Derivative Class | S. aureus | E. coli | C. albicans | Reference |

| Amidinobenzimidazole F | Flavone | 1.56 | >100 | 3.12 | |

| Amidinobenzimidazole G | Flavone | 1.56 | >100 | 6.25 |

Table 3: Anti-inflammatory and Related Activities of Chalcone Derivatives (IC50 values in µM)

| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |

| Pyranochalcone H | Pyranochalcone | NF-κB Inhibition | 0.29 | [1] |

| Lipophilic Chalcone I | Lipophilic Chalcone | NF-κB Inhibition | 2.7 | [2] |

| Thiazole-Chalcone J | Thiazole-Chalcone | Tubulin Polymerization | 7.78 | [11] |

| Naphthalene-Chalcone K | Naphthalene-Chalcone | Tubulin Polymerization | 4.51 | |

| Methyl Salicylate L | Salicylate Derivative | COX-1 | 37 | |

| Methyl Salicylate M | Salicylate Derivative | COX-2 | 126 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for derivatization and biological screening.

Signaling Pathway: NF-κB Inhibition by Chalcones

Caption: NF-κB signaling pathway and points of inhibition by chalcones.

Signaling Pathway: Tubulin Polymerization Inhibition by Chalcones

Caption: Inhibition of tubulin polymerization by chalcone derivatives.

References

- 1. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A SAR study on a series of synthetic lipophilic chalcones as inhibitor of transcription factor NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Page loading... [guidechem.com]

- 6. (Z)-3-methyl-4-phenylbut-3-en-2-one | C11H12O | CID 5355902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and potent antimicrobial activity of some novel 2-phenyl or methyl-4H-1-benzopyran-4-ones carrying amidinobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Optimizing acid catalyst concentration in 3-Methyl-4-phenyl-3-buten-2-one synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-phenyl-3-buten-2-one, with a focus on optimizing the concentration of the acid catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during the acid-catalyzed synthesis of this compound from benzaldehyde and 2-butanone.

| Problem | Possible Causes | Suggested Solutions |

| Low or No Product Yield | Inappropriate Acid Catalyst Concentration: Too low a concentration may result in an impractically slow reaction rate, while an excessively high concentration can lead to unwanted side reactions and degradation of starting materials or product.[1][2] Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Poor Quality Reagents: Impurities in benzaldehyde or 2-butanone can inhibit the reaction. Inefficient Mixing: Inadequate agitation can lead to localized concentration gradients and poor reaction kinetics. | Optimize Catalyst Concentration: Start with a catalyst concentration in the range of 25-35 wt% relative to 2-butanone and perform small-scale optimization experiments to find the ideal concentration for your specific conditions.[3] Adjust Reaction Parameters: Increase the reaction time or temperature according to established protocols. A typical range is 50-80°C for 2-5 hours.[3] Use Pure Reagents: Ensure the purity of your starting materials through distillation or by using freshly opened reagents. Ensure Vigorous Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. |

| Formation of Multiple Products (Low Selectivity) | Incorrect Catalyst Concentration: Suboptimal catalyst levels can promote side reactions, such as the self-condensation of 2-butanone.[4] Unfavorable Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired byproducts. | Fine-Tune Catalyst Concentration: Systematically vary the acid catalyst concentration to find the optimal balance between reaction rate and selectivity. Optimize Temperature: Experiment with lower reaction temperatures to favor the desired cross-aldol condensation. |

| Product is a Dark, Oily Residue | High Catalyst Concentration or Temperature: Harsh reaction conditions can lead to polymerization or degradation of the product, resulting in tar-like substances. Presence of Impurities: Acid-sensitive impurities in the starting materials can decompose and contribute to the dark coloration. | Reduce Catalyst Concentration and/or Temperature: Use milder reaction conditions to minimize degradation. Purify Starting Materials: Ensure the benzaldehyde and 2-butanone are free of impurities. |

| Difficulty in Product Purification | Incomplete Reaction: The presence of unreacted starting materials can complicate purification. Formation of Closely-Eluting Impurities: Side products with similar polarities to the desired product can be difficult to separate by column chromatography. | Monitor Reaction Progress: Use techniques like TLC or GC to ensure the reaction has gone to completion before workup. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to improve separation. A common eluent is a mixture of n-hexane and ethyl acetate (e.g., 9:1).[5] Consider Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent like methanol can be an effective purification method.[3] |

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for the acid catalyst in the synthesis of this compound?

A1: The recommended starting concentration for common acid catalysts like sulfuric acid or hydrochloric acid is typically in the range of 25–35 wt% relative to the mass of 2-butanone.[3][6] However, the optimal concentration can vary depending on the specific reaction conditions, so it is advisable to perform small-scale optimization experiments.

Q2: What are the most common acid catalysts used for this synthesis?

A2: Commonly used acid catalysts for this aldol condensation include strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[6] Other acids like p-toluenesulfonic acid, methanesulfonic acid, or glacial acetic acid have also been reported.[3]

Q3: What are the potential side products in this reaction?

A3: The primary side products can arise from the self-condensation of 2-butanone. Since 2-butanone is an unsymmetrical ketone, it can form two different enolates, leading to different self-condensation products. Cross-aldol reactions can sometimes yield a mixture of products if not carefully controlled.[4][7]

Q4: How does the acid catalyst facilitate the reaction?

A4: The acid catalyst plays a dual role. First, it protonates the carbonyl oxygen of 2-butanone, which promotes its tautomerization to the more nucleophilic enol form. Simultaneously, the acid activates the benzaldehyde by protonating its carbonyl group, making it a more potent electrophile for the enol to attack.[6]

Q5: Can I use a base catalyst for this synthesis?

A5: Yes, the synthesis of this compound can also be performed using a base catalyst in what is known as a Claisen-Schmidt condensation. However, the optimization of catalyst concentration and reaction conditions will differ from the acid-catalyzed method.

Experimental Protocols

Acid-Catalyzed Synthesis of this compound

This protocol is adapted from a patented procedure.[3]

Materials:

-

2-butanone

-

Benzaldehyde

-

Concentrated Hydrochloric Acid (or Sulfuric Acid)

-

Methanol (for recrystallization)

-

Reaction flask equipped with a stirrer, dropping funnel, and thermometer

-

Heating mantle

Procedure:

-

In a reaction flask, combine 100 kg of 2-butanone and 30 kg of concentrated hydrochloric acid.

-

Stir the mixture and heat it to 60°C.

-

Slowly add 40 kg of benzaldehyde to the reaction mixture dropwise using the dropping funnel.

-

After the addition is complete, raise the temperature to 78°C and maintain it for approximately 3 hours.

-

Monitor the reaction progress by analyzing the remaining benzaldehyde content using gas chromatography (GC). The reaction is considered complete when the benzaldehyde content is less than 0.5%.

-

Once the reaction is complete, stop heating and allow the mixture to cool.

-

The crude product can be purified by recrystallization from methanol to obtain a product with a purity greater than 99%.[3]

Table 1: Example Reaction Conditions from Literature

| Reactant 1 | Reactant 2 | Catalyst | Catalyst Concentration (wt% relative to 2-butanone) | Temperature (°C) | Reaction Time (h) |

| 2-butanone (100 Kg) | Benzaldehyde (40 Kg) | Conc. HCl | 30% | 78 | ~3 |

| 2-butanone (80 Kg) | Benzaldehyde (24 Kg) | 30% H₂SO₄ | 31.25% | 65 | ~4 |

Data adapted from patent CN101343220A.[3]

Visualizations

Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

- 1. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress of catalysts for aldol condensation of biomass based compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00906H [pubs.rsc.org]

- 3. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. rsc.org [rsc.org]

- 6. This compound | 1901-26-4 | Benchchem [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Purification of 3-Methyl-4-phenyl-3-buten-2-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Methyl-4-phenyl-3-buten-2-one. For researchers, scientists, and professionals in drug development, this resource offers detailed methodologies and data to support your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

-

Question: I performed column chromatography to purify my crude this compound, but the final yield is very low. What could be the cause?

-

Answer: Low recovery from column chromatography can stem from several factors:

-

Improper Solvent System: The polarity of the eluent may be too high, causing your compound to elute too quickly with impurities, or too low, resulting in the compound remaining on the column. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A common eluent for this compound is a mixture of n-hexane and ethyl acetate.[1]

-

Compound Instability: this compound may degrade on silica gel, which is slightly acidic. If you suspect this, you can neutralize the silica gel with a base like triethylamine before packing the column, or use an alternative stationary phase like alumina.

-

Column Overloading: Loading too much crude product onto the column can lead to poor separation and loss of product. As a general rule, the amount of crude mixture should be about 1-5% of the weight of the stationary phase.

-

Sample Application: If the initial sample band is too diffuse, it will lead to broader elution bands and poorer separation. Dissolve your crude product in a minimal amount of the eluent or a volatile solvent to ensure a concentrated starting band.

-

Issue 2: The Compound "Oils Out" During Recrystallization

-

Question: I'm trying to recrystallize this compound from methanol, but it's forming an oil instead of crystals. What should I do?

-

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[2][3] Here are some troubleshooting steps:

-

Increase Solvent Volume: Your solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.[2]

-

Slower Cooling: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

-

Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.

-

Change Solvent System: If the issue persists, methanol may not be the ideal solvent for your specific sample's purity profile. Try a mixed solvent system. For example, dissolve the compound in a good solvent (like ethanol or acetone) and then add a poor solvent (like water or hexane) dropwise until the solution becomes slightly cloudy, then heat until it clarifies and cool slowly.

-

Issue 3: Poor Separation of E/Z Isomers

-

Question: My purified this compound appears to be a mixture of E and Z isomers according to my analysis. How can I separate them?

-

Answer: The synthesis of this compound can lead to a mixture of geometric isomers. While the E isomer is generally the major product from aldol condensation, the Z isomer can also be present.

-

Chromatography: High-performance liquid chromatography (HPLC) is often effective for separating E/Z isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[4] Argentation chromatography, using silica gel impregnated with silver nitrate, can also be effective for separating isomers of unsaturated compounds.[5]

-

Fractional Crystallization: In some cases, careful fractional crystallization can enrich one isomer, but this is often a trial-and-error process.

-

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most frequently employed purification methods for this compound are:

-

Column Chromatography: Typically using silica gel as the stationary phase and a mixture of non-polar and polar solvents like n-hexane and ethyl acetate as the eluent.[1][6]

-

Recrystallization: Methanol is a commonly used solvent for recrystallizing the crude product.

-

Reduced Pressure Distillation: This method is suitable for obtaining high-purity product, especially for larger quantities.[7]

Q2: What are the typical impurities found in crude this compound?

A2: The crude product, typically synthesized via an aldol condensation of benzaldehyde and 2-butanone, may contain the following impurities:

-

Unreacted starting materials: Benzaldehyde and 2-butanone.

-

Byproducts of the aldol condensation.

-

The Z-isomer of this compound.

-

Polymeric materials formed during the reaction.

Q3: How can I assess the purity of my this compound?

A3: Purity is typically assessed using a combination of techniques:

-

High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity and detecting impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities and confirming the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities.

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.

Q4: What is the expected yield for the purification of this compound?

A4: The yield can vary significantly depending on the purity of the crude product and the chosen purification method.

-

Column Chromatography: Yields in the range of 42-90% have been reported.[1]

-

Recrystallization: A highly pure crude product can result in high recovery, but significant impurities will lower the yield.

-

Distillation: Yields are generally high if the crude product is relatively clean. A reported yield for a related synthesis and purification by distillation is around 43-44%.[7]

Quantitative Data Summary

The following table summarizes key quantitative data related to the purification of this compound.

| Purification Technique | Purity Achieved | Typical Yield | Key Parameters |

| Column Chromatography | >98% | 42-90%[1] | Stationary Phase: Silica Gel; Eluent: n-hexane/ethyl acetate mixtures. |

| Recrystallization | >99% | Dependent on crude purity | Solvent: Methanol. |

| Reduced Pressure Distillation | >99%[7] | ~43-44% (overall process)[7] | Boiling Point: 84-86 °C at 100 Pa.[7] |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

-

Preparation of the Slurry: In a beaker, add silica gel to the chosen eluent (e.g., 9:1 n-hexane:ethyl acetate). Stir to create a homogeneous slurry.

-

Packing the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel.

-

Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure (flash chromatography).

-

Fraction Analysis: Monitor the elution of the compound by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture gently while stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 3: Purification by Reduced Pressure Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Use a magnetic stir bar in the distilling flask for smooth boiling.

-